3-(3-chloro-1,2-oxazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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Overview
Description
3-(3-chloro-1,2-oxazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a complex organic compound that features both an oxazole and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the oxazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the Benzodioxin Moiety: The benzodioxin ring can be formed through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Coupling of the Two Moieties: The final step involves coupling the oxazole and benzodioxin moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, targeting the amide bond or the oxazole ring.
Substitution: The chlorine atom on the oxazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the amide bond or oxazole ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving the oxazole and benzodioxin moieties.
Industrial Applications: The compound’s unique structural properties may make it useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide would depend on its specific target in biological systems. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The oxazole and benzodioxin moieties could play a crucial role in binding to the target site, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-1,2-oxazol-5-yl)-N-phenylpropanamide: Similar structure but lacks the benzodioxin moiety.
3-(3-chloro-1,2-oxazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide: Similar structure but with a butanamide instead of a propanamide.
Uniqueness
The presence of both the oxazole and benzodioxin moieties in 3-(3-chloro-1,2-oxazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide makes it unique compared to other similar compounds. This dual functionality may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H13ClN2O4 |
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Molecular Weight |
308.71 g/mol |
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
InChI |
InChI=1S/C14H13ClN2O4/c15-13-8-10(21-17-13)2-4-14(18)16-9-1-3-11-12(7-9)20-6-5-19-11/h1,3,7-8H,2,4-6H2,(H,16,18) |
InChI Key |
FFOLGPXITJVKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CC(=NO3)Cl |
Origin of Product |
United States |
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